molecular formula C8H15N5 B13336629 N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine

N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine

Cat. No.: B13336629
M. Wt: 181.24 g/mol
InChI Key: BHWBEEDVISWMBK-UHFFFAOYSA-N
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Description

N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with aminoethyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine derivatives with ethylating agents and aminoethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2-aminoethyl)-N4-ethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

2-N-(2-aminoethyl)-4-N-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C8H15N5/c1-2-10-7-3-5-11-8(13-7)12-6-4-9/h3,5H,2,4,6,9H2,1H3,(H2,10,11,12,13)

InChI Key

BHWBEEDVISWMBK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)NCCN

Origin of Product

United States

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